cis-J-113863
Beschreibung
Nomenclature, Chemical Identification, and Classification
The systematic nomenclature of this xanthene derivative follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide. Alternative nomenclature systems have produced several recognized designations for this compound, including 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide. The chemical is also known by the research designation J-113863 and the developmental code UCB-35625, reflecting its origins in pharmaceutical research programs.
The compound's classification system places it within multiple chemical categories based on structural features and functional properties. Primarily, it belongs to the xanthene class of heterocyclic compounds, characterized by the tricyclic oxygen-bridged aromatic system that forms the molecular backbone. The presence of two chlorine substituents at positions 2 and 7 of the xanthene ring system classifies it as a dihalogenated xanthene derivative. The quaternary piperidinium structure with its associated iodide counterion establishes it as an ionic compound within the broader category of nitrogen-containing heterocycles.
Chemical databases have assigned multiple identification numbers to facilitate accurate compound tracking and research coordination. The Chemical Abstracts Service registry number is 353791-85-2 for the primary compound form. PubChem has cataloged the compound under multiple identification numbers, including Compound Identification Number 70296607 for the complete iodide salt form and Compound Identification Number 6918497 for the cationic component. The ChEMBL database designation is CHEMBL331897, providing additional reference points for chemical informatics applications.
Historical Context and Development within Xanthene Chemistry
The development of J-113863 emerged from systematic research efforts focused on creating novel chemokine receptor antagonists with improved selectivity profiles compared to existing compounds. Initial research programs identified xanthene-9-carboxamide derivatives as promising lead compounds for chemokine receptor modulation. The historical progression began with screening of chemical collections for inhibition of macrophage inflammatory protein-1 alpha binding to human chemokine receptor 1 transfected in Chinese hamster ovary cells, which led to the identification of xanthene-9-carboxamide 1a as the foundational lead compound.
Subsequent derivatization efforts focused on quaternarizing the piperidine nitrogen with various alkyl groups and installing substituents into the xanthene moiety, dramatically improving inhibitory activity against both human and murine chemokine receptor 1. The synthetic pathway development involved coupling reactions between 2,7-dichloroxanthene-9-carboxylic acid and 4-amino-1-tert-butoxycarbonylpiperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole coupling reagents. Following protective group removal and reductive condensation with 1-cyclooctene carbaldehyde using sodium triacetoxyborohydride, the resulting cyclooctenylmethyl amine underwent alkylation with iodoethane to yield the target ammonium salt.
The synthetic methodology required careful separation of geometric isomers through column chromatography, as the quaternization process produced a mixture of cis and trans isomers in a 2:1 ratio attributed to the 4-substituted piperidinium structure. Alternative synthetic approaches explored included treatment of cyclooctanone tosylhydrazone with n-butyllithium followed by reaction with N,N-dimethylformamide to afford intermediate compounds. The final synthetic sequence involved quaternarization with iodoethane to provide the quaternary ammonium derivative as a separable mixture of geometric isomers.
Significance in the Field of Functionalized Xanthene Derivatives
The significance of J-113863 within functionalized xanthene chemistry extends beyond its specific biological activity to encompass broader implications for molecular design and synthetic methodology development. The compound demonstrates sophisticated functionalization strategies that have advanced understanding of structure-activity relationships within xanthene-based chemical architectures. Research has established that the presence of different substituents on position 9 of the xanthene core strongly influences physical and chemical properties as well as various biological applications.
Xanthene derivatives have received significant interest from pharmaceutical and synthetic chemists due to their broad spectrum of biological and antimicrobial properties. The development of J-113863 exemplifies novel methodologies and catalyst systems that have been reported for the synthesis of xanthene derivatives, contributing to the expansion of available synthetic tools for creating complex functionalized structures. The compound's architecture incorporates multiple challenging synthetic elements, including stereochemical control, quaternary ammonium formation, and complex substitution patterns that have informed subsequent research directions in xanthene chemistry.
Contemporary research has explored photochemical domino reactions for constructing densely functionalized xanthene scaffolds, demonstrating the continued evolution of synthetic methodologies in this chemical class. Visible-light-induced carbon-hydrogen functionalization reactions using organocatalysts have provided alternative approaches to accessing xanthene frameworks with good to excellent yields. These methodological advances build upon foundational work exemplified by compounds such as J-113863, which established important precedents for complex xanthene derivative synthesis.
The compound's influence extends to understanding fundamental chemical properties within the xanthene class. Xanthene itself, with chemical formula C₁₃H₁₀O and melting point 101-102°C, serves as the parent structure for numerous derivatives. The systematic functionalization approach demonstrated in J-113863 development has informed broader strategies for modifying xanthene cores to achieve desired biological and chemical properties.
Chemical Identity and Molecular Specifications
The molecular identity of J-113863 encompasses multiple structural features that define its chemical behavior and properties. The compound possesses the molecular formula C₃₀H₃₇Cl₂IN₂O₂ with a molecular weight of 655.44 grams per mole. The structure incorporates a xanthene core substituted with chlorine atoms at positions 2 and 7, connected through a carboxamide linkage to a quaternary piperidinium system bearing ethyl and cyclooctenylmethyl substituents.
Detailed structural analysis reveals specific stereochemical features that contribute to the compound's unique properties. The cycloocten-1-yl substituent adopts an E-configuration, as indicated in the systematic nomenclature. The piperidinium ring system exists in a 1,4-cis configuration, established through synthetic methodology and confirmed by separation of geometric isomers. These stereochemical elements significantly influence the compound's three-dimensional structure and subsequent biological activity profiles.
Table 1: Molecular Specifications of J-113863
The compound's chemical structure can be represented through multiple notation systems that provide complementary information about molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation is CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-], which encodes the complete molecular structure including the iodide counterion. The International Chemical Identifier provides additional structural details through the notation InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H.
Table 2: Structural Components and Descriptors
| Component | Description | Molecular Contribution |
|---|---|---|
| Xanthene Core | 2,7-dichloroxanthene-9-carboxamide | C₁₃H₆Cl₂O₂ |
| Piperidinium Ring | 1-ethyl-4-aminopiperidine quaternary salt | C₇H₁₅N₂⁺ |
| Cyclooctenyl Substituent | (1E)-cycloocten-1-ylmethyl group | C₉H₁₅ |
| Counterion | Iodide anion | I⁻ |
The physical properties of J-113863 reflect its ionic nature and complex molecular architecture. The compound exhibits limited solubility in aqueous systems but demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, where concentrations up to 50 milligrams per milliliter can be achieved with ultrasonic assistance. The compound requires careful storage conditions, with recommended storage at -20°C in sealed containers protected from moisture to maintain chemical stability.
Spectroscopic characterization provides additional insights into the compound's molecular structure and electronic properties. The presence of the xanthene chromophore system contributes to characteristic absorption features, while the quaternary ammonium structure influences chemical reactivity patterns. The dichlorinated aromatic system introduces additional complexity to spectroscopic analyses, requiring sophisticated interpretation techniques to fully characterize the compound's structural features.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-LQGGPMKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202796-41-6, 202796-42-7, 301648-08-8 | |
| Record name | J-113863, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB 35625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | J-113863, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Xanthene Core Synthesis and Chlorination
The 2,7-dichloro-9H-xanthene-9-carboxylic acid scaffold forms the foundation of the target compound. As detailed in Patent WO2011035161A1 , xanthene derivatives are typically synthesized via acid-catalyzed cyclization of substituted phthalic anhydrides with resorcinol analogs. For this compound, 2,7-dichlororesorcinol reacts with phthalic anhydride in methanesulfonic acid (MSA) at 70–90°C to yield 2,7-dichloro-9H-xanthene-9-carboxylic acid. Chlorination is achieved in situ using sulfuryl chloride (SOCl) or chlorine gas under controlled conditions to ensure regioselectivity at positions 2 and 7 .
Key reaction parameters:
-
Solvent : Neat MSA or aqueous MSA (≤10% v/v).
-
Temperature : 70–90°C for cyclization; 0–25°C for chlorination.
Carboxamide Formation via Acid Activation
The carboxylic acid is converted to its corresponding carboxamide through activation to an acid chloride. Treatment with thionyl chloride (SOCl) in dichloromethane (DCM) at reflux generates the reactive intermediate, which is subsequently coupled with 4-aminopiperidine in tetrahydrofuran (THF) with triethylamine as a base .
Reaction Scheme :
Optimization Notes :
-
Excess SOCl (2.5 equiv) ensures complete acid activation.
-
Coupling yields exceed 75% when conducted under nitrogen at 0°C to room temperature .
Piperidinium Quaternization
The piperidine nitrogen undergoes sequential alkylation to introduce the ethyl and (1E)-cyclooctenylmethyl groups. Initial ethylation with ethyl iodide in acetonitrile at 60°C forms 1-ethylpiperidin-4-yl carboxamide. Subsequent reaction with (1E)-cyclooctenylmethyl iodide (synthesized via Appel reaction from (1E)-cyclooctene and methyl iodide) completes the quaternization .
Critical Considerations :
-
Order of Alkylation : Ethylation precedes cyclooctenylmethylation to avoid steric hindrance.
-
Counterion Exchange : The intermediate chloride salt is converted to iodide via ion exchange with potassium iodide in methanol/water .
Quaternization Conditions :
-
Solvent : Acetonitrile or dimethylformamide (DMF).
-
Temperature : 60–80°C for 12–24 hours.
Final Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (1:3 v/v) and characterized using:
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% AUC .
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 655.4 [M] .
-
Nuclear Magnetic Resonance (NMR) :
Challenges and Mitigation Strategies
-
Transhalogenation Risks : Residual chloride ions during iodination may lead to undesired chloro-byproducts. Patent WO2011035161A1 recommends chloride-free aqueous solutions and sodium iodide to suppress this .
-
Stereochemical Control : The (1E)-cyclooctenyl group necessitates stereoselective synthesis of the starting alkene, achieved via Wittig reaction or catalytic hydrogenation .
-
Quaternary Ammonium Stability : Hygroscopicity is mitigated by storing the product under nitrogen at −20°C .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Alkylation | 70 | 98.5 | High stereochemical fidelity |
| One-Pot Quaternization | 55 | 95.2 | Reduced purification steps |
| Ion Exchange | 68 | 97.8 | Scalability for industrial production |
Analyse Chemischer Reaktionen
Types of Reactions
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (Compound A)
- Molecular Formula : C₂₁H₂₄N₂O₂
- Molecular Weight : 336.43 g/mol
- Key Features : Lacks chlorine substituents and the cyclooctenylmethyl group; neutral piperidine instead of quaternary ammonium.
- Physicochemical Properties: logP = 3.02, polar surface area = 34.727 Ų, hydrogen bond donors = 1 .
2-Chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)-acetamide (Compound B)
2-(3-Bromopropoxy)-9H-xanthen-9-one Derivatives (Compound C)
- Key Features : Bromopropoxy substituent; conjugated with (E)-cinnamoyl groups.
- Synthesis : Utilized (E)-cinnamoyl chloride for side-chain modifications .
- Activity : Enhanced lipophilicity from aromatic cinnamoyl groups may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural additions to Compound A (2 Cl atoms, cyclooctenylmethyl, and iodide).
Biologische Aktivität
Overview
2,7-Dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a synthetic organic compound notable for its complex structure and significant biological activity. This compound primarily functions as a selective antagonist of chemokine receptors CCR1 and CCR3, which are crucial in mediating inflammatory responses and immune cell signaling.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide |
| Molecular Formula | C30H36Cl2N2O2I |
| Molecular Weight | 655.4 g/mol |
| Chemical Class | Organic Salt |
The primary biological activity of this compound is attributed to its role as an antagonist of the chemokine receptors CCR1 and CCR3. These receptors are involved in various inflammatory processes. The compound effectively inhibits chemotaxis induced by specific chemokines such as MIP-1α and eotaxin, which are pivotal in the recruitment of immune cells to sites of inflammation.
Inhibition Studies
Research has demonstrated that 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide significantly reduces chemotactic responses in human immune cells. This inhibition is crucial for understanding its potential therapeutic applications in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis.
Pharmacological Applications
The compound's ability to selectively block CCR1 and CCR3 makes it a valuable tool in pharmacological research aimed at understanding and treating inflammatory diseases. Its applications include:
- Chronic Inflammatory Diseases: The compound may help mitigate symptoms associated with chronic inflammation by preventing the recruitment of inflammatory cells.
- Drug Development: As a lead compound, it can guide the development of new therapeutics targeting similar pathways involved in immune response regulation.
Study 1: Chemotaxis Inhibition
A study investigated the effects of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in chemotaxis towards MIP-1α when treated with this compound compared to controls.
Study 2: Binding Affinity Assays
Binding affinity assays using radiolabeled ligands demonstrated that the compound binds to CCR1 and CCR3 with high specificity. The Ki values obtained were indicative of potent antagonist activity, confirming its potential as a therapeutic agent.
Summary of Biological Activity
The biological activity of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide can be summarized as follows:
| Activity | Effect |
|---|---|
| CCR Antagonism | Selectively inhibits CCR1 and CCR3 |
| Chemotaxis Reduction | Decreases immune cell migration in response to chemokines |
| Potential Therapeutic Uses | Chronic inflammatory diseases, drug development |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing this compound?
The synthesis typically involves multi-step organic reactions, such as condensation of the xanthene-carboxamide core with a substituted piperidinium intermediate under controlled pH and temperature . Characterization employs:
Q. How does the compound’s structural configuration influence its solubility and stability?
The cyclooctenyl group introduces steric hindrance, reducing aqueous solubility but enhancing lipid membrane permeability. Stability studies under varying pH (e.g., 2–10) and thermal conditions (25–60°C) are conducted using UV-Vis spectroscopy to track degradation kinetics .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-binding pocket probes.
- Cellular uptake : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved methodologically?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Comparative structural analysis : X-ray crystallography to verify active conformations .
- Dose-response validation : Replicate studies with standardized cell lines (e.g., HEK293 vs. HeLa) .
- Computational docking : Molecular dynamics simulations to assess binding affinity consistency across protein isoforms .
Q. What experimental designs optimize the compound’s selectivity for target receptors?
- SAR (Structure-Activity Relationship) : Systematic substitution of the chloro-xanthene and piperidinium moieties .
- Selectivity profiling : Competitive binding assays against off-target receptors (e.g., GPCR panels) .
- Theoretical framework integration : Use ligand efficiency metrics (e.g., LE, LLE) to prioritize analogs .
Q. How can AI-driven tools enhance the compound’s pharmacokinetic prediction?
- Machine learning models : Train on datasets (e.g., ChEMBL) to predict logP, CYP450 metabolism, and BBB permeability .
- COMSOL Multiphysics : Simulate diffusion kinetics across biological membranes under physiological shear stress .
Methodological Challenges & Solutions
Q. What strategies mitigate synthetic challenges in scaling up the cyclooctenyl-piperidinium intermediate?
- Process optimization : Flow chemistry to control exothermic reactions during cyclooctenyl methylation .
- Purification : Use of membrane-based separation (e.g., nanofiltration) to isolate charged intermediates .
Q. How to validate the compound’s mechanism of action when traditional assays yield ambiguous results?
- CRISPR-Cas9 knockouts : Confirm target dependency in isogenic cell lines .
- Biophysical techniques : Surface plasmon resonance (SPR) for real-time binding kinetics .
- Metabolomics : LC-MS profiling to identify downstream pathway perturbations .
Data Interpretation & Theoretical Frameworks
Q. What statistical approaches address variability in high-throughput screening data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
